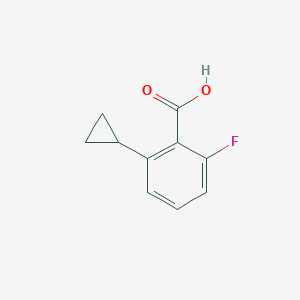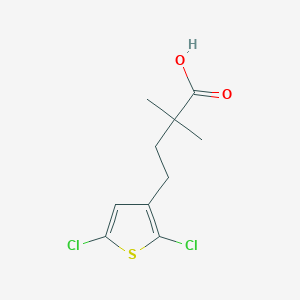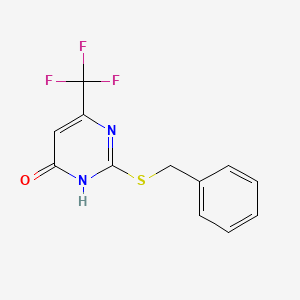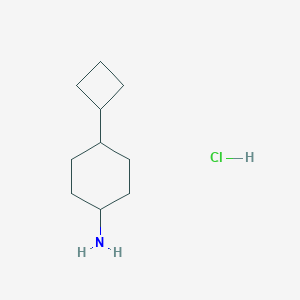![molecular formula C27H21ClN4O4S B2751888 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1022807-19-7](/img/structure/B2751888.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21ClN4O4S and its molecular weight is 533. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Molecular Docking Studies
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the specified chemical, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being notably more potent compared to the control 5-FU. Molecular docking methodologies indicated similar binding modes to known inhibitors, highlighting the potential of these compounds in cancer treatment strategies. The research points to the importance of the quinazolinone core in developing new antitumor agents, with modifications leading to selective activities against various cancer cell lines, including CNS, renal, breast, and leukemia cancers (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Activity and GABAergic Biotargets
Research into 1-benzylsubstituted derivatives of a closely related chemical structure explored the synthesis and evaluation of these compounds' affinity towards GABAergic biotargets and their anticonvulsant activity. Despite not displaying significant anticonvulsant activity in a pentylenetetrazole-induced seizures model, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, highlighting the potential for further optimization in this therapeutic area (Wassim El Kayal et al., 2022).
Antimicrobial and Quantum Calculations
The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles led to compounds with promising antimicrobial activity. Computational and quantum chemical calculations supported the experimental findings, providing a foundation for predicting the reactivity and potential biological activity of novel compounds. This research emphasizes the utility of integrating computational and experimental methods in the design of new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Green Synthesis and Anticancer Effects
A study focused on the green synthesis of quinazolinone derivatives demonstrated the potential of these compounds as chemotherapeutic agents. The use of eco-friendly conditions and the evaluation of anticancer activity through docking studies highlighted the importance of sustainable methods in drug discovery. This approach not only contributes to the development of new anticancer drugs but also promotes environmental sustainability in pharmaceutical research (E. Laxminarayana et al., 2021).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O4S/c28-19-7-3-1-5-17(19)14-37-27-31-20-8-4-2-6-18(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-9-10-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKTFZWMAEKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)
![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)
![tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2751826.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2751827.png)